molecular formula C8H14O5S2 B1266406 Bis(1,1-dioxidotetrahydro-3-thienyl) ether CAS No. 29422-01-3

Bis(1,1-dioxidotetrahydro-3-thienyl) ether

Cat. No. B1266406
CAS RN: 29422-01-3
M. Wt: 254.3 g/mol
InChI Key: LXMDAGYXJGGKTH-UHFFFAOYSA-N
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Description

Bis(1,1-dioxidotetrahydro-3-thienyl) ether, commonly referred to as BDTTE, is an organic compound composed of two molecules of 1,1-dioxidotetrahydro-3-thienyl ether linked together by a single oxygen atom. BDTTE is a colorless liquid at room temperature and has a low volatility. It has a wide variety of applications in organic synthesis and the pharmaceutical industry. In recent years, BDTTE has been studied for its potential use as a therapeutic agent due to its ability to interact with biological systems.

Scientific Research Applications

Polymer Synthesis and Properties

Bis(1,1-dioxidotetrahydro-3-thienyl) ether is utilized in the synthesis of various polymers. For instance, it's used in the creation of polyimides, which are known for their high thermal stability and solubility in organic solvents. These polymers exhibit excellent properties such as high glass transition temperatures, good mechanical strength, and stability up to high temperatures, making them suitable for industrial applications (Liaw, Hsu, & Liaw, 2001), (Yang & Hsiao, 2000).

Electrochromic and Luminescent Properties

This compound is also integral in producing electrochromic conducting polymers. These polymers have applications in smart windows and displays due to their ability to change color under different electrical conditions. They are noted for their low redox switching potentials and stability in the conducting state (Sotzing, Reynolds, & Steel, 1996). Additionally, this compound derivatives are used in synthesizing luminescent lanthanide complexes, which have potential applications in light-emitting devices (Shi et al., 2013).

Environmental and Safety Applications

Interestingly, this compound variants have been researched for their use as synergists or active ingredients in insecticides. This highlights their potential application in environmental protection and pest control, emphasizing the need for understanding their environmental behavior and safety assessment (Lin, 2008).

properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)oxythiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S2/c9-14(10)3-1-7(5-14)13-8-2-4-15(11,12)6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMDAGYXJGGKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951946
Record name 3,3'-Oxydi(1lambda~6~-thiolane-1,1-dione)
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29422-01-3
Record name Thiophene, 3,3′-oxybis[tetrahydro-, 1,1,1′,1′-tetraoxide
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Record name 3,3'-Oxybis(tetrahydrothiophene) 1,1,1',1'-tetraoxide
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Record name NSC26943
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Record name 3,3'-Oxydi(1lambda~6~-thiolane-1,1-dione)
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Record name 3,3'-oxybis[tetrahydrothiophene] 1,1,1',1'-tetraoxide
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